
1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using fixed-bed reactors. For instance, the oxidation of anthracene in the presence of vanadium pentoxide (V2O5) as a catalyst at elevated temperatures can yield the desired anthraquinone derivatives . Liquid-phase oxidation methods using solvents like trichlorobenzene and controlled addition of nitric acid are also employed .
化学反応の分析
Types of Reactions: 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure to hydroquinone derivatives.
Substitution: Amino and hydroxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Vanadium pentoxide (V2O5) as a catalyst at temperatures around 389°C.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pigments .
科学的研究の応用
1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific cellular pathways.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用機序
The mechanism by which 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione exerts its effects involves interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular proliferation, making it a potential candidate for anticancer therapies. Its molecular targets include topoisomerases and kinases, which are crucial for DNA replication and cell division .
類似化合物との比較
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but with a methoxy group instead of a hydroxybutoxy group.
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone: Contains a bromine atom, which alters its reactivity and applications.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Features a phenoxy group, providing different photophysical properties.
Uniqueness: 1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybutoxy group enhances its solubility and potential interactions with biological molecules, making it a versatile compound for various applications .
特性
CAS番号 |
17869-09-9 |
|---|---|
分子式 |
C18H17NO5 |
分子量 |
327.3 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c19-16-13(24-8-4-3-7-20)9-12(21)14-15(16)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9,20-21H,3-4,7-8,19H2 |
InChIキー |
MXDMAZZFLAVZMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




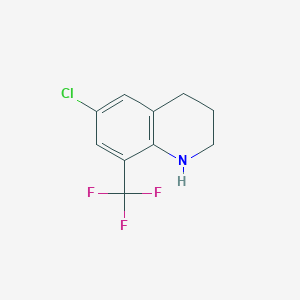

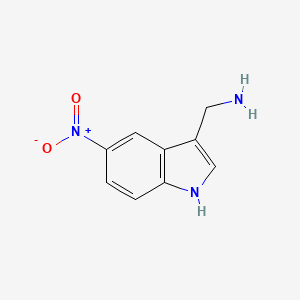
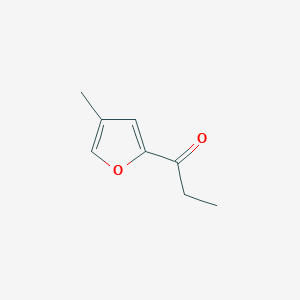
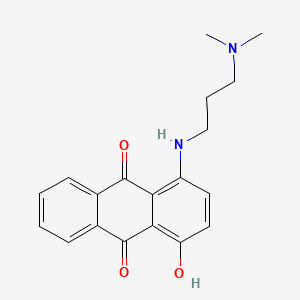
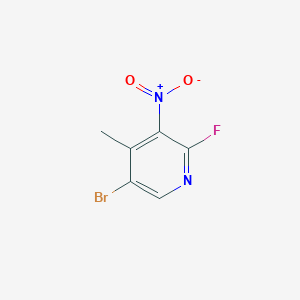
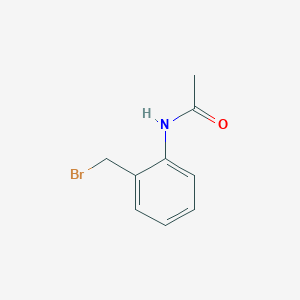
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
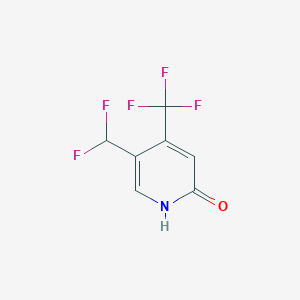
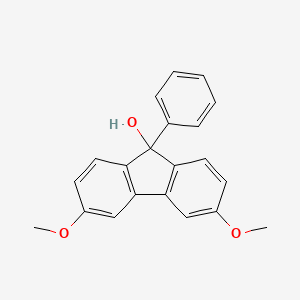
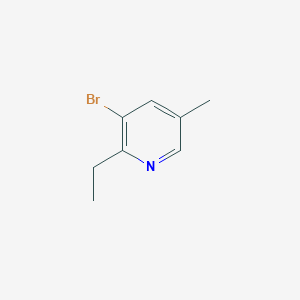
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
